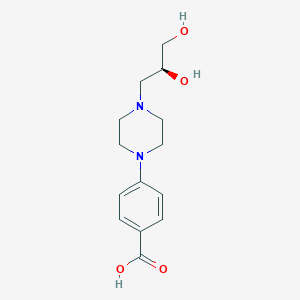
1,2-Dichloro-3-propoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,2-Dichloro-3-propoxybenzene” is a chemical compound with the molecular formula C9H10Cl2O and a molecular weight of 205.08 . It is used in scientific research and has potential for the synthesis of novel compounds.
Molecular Structure Analysis
The InChI code for “1,2-Dichloro-3-propoxybenzene” is 1S/C9H10Cl2O/c1-2-6-12-8-5-3-4-7 (10)9 (8)11/h3-5H,2,6H2,1H3 . This indicates the presence of 9 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom in the molecule.
Relevant Papers
The paper titled “Eects of dialkoxybenzenes against Varroa destructor and identication 1 Vol.:\u0003q\u0003r\u0003s\u0003t\u0003u\u0002 Scientic Reports | (2023) 13:11195 | 22 www.nature.com/scientificreports” discusses the effects of dialkoxybenzenes against Varroa destructor and identifies 1‑allyloxy‑4‑propoxybenzene as a promising acaricide candidate .
Applications De Recherche Scientifique
Chemical Synthesis
1,2-Dichloro-3-propoxybenzene is used in chemical synthesis . It is a versatile compound that can be used to produce a variety of other chemicals. The presence of both chloro and propoxy groups in the molecule provides multiple reactive sites, making it a valuable starting material in organic synthesis .
Generation of Environmentally Persistent Free Radicals (EPFRs)
This compound has been studied for its ability to generate environmentally persistent free radicals (EPFRs) . EPFRs are a type of radical that can persist in the environment for extended periods, contributing to various forms of pollution. The study focused on the characteristics of EPFRs generated from 1,2-dichlorobenzene within controlled laboratory conditions .
Study of Catalyst Behavior
1,2-Dichloro-3-propoxybenzene has been used in studies investigating the behavior of catalysts . In one study, it was observed that increasing the degree of hydroxylation at the catalyst’s surface resulted in a greater yield of EPFRs for 1,2-dichlorobenzene .
Examination of Surface-bound Radicals
This compound has been used in detailed spectral analysis using the EPR technique to examine the nature of surface-bound radicals . This includes the hydrogen-bonding tendencies of o-semiquinone (o-SQ) radicals, the potential reversibility of hydroxylation processes occurring on the catalyst’s surface, and the analysis of selected EPR spectra .
Catalytic Oxidation
1,2-Dichloro-3-propoxybenzene has been used in studies of catalytic oxidation . The catalytic oxidation of environmentally unfriendly chlorinated organics is a powerful tool that can be used to completely mineralize these organic compounds .
Propriétés
IUPAC Name |
1,2-dichloro-3-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-2-6-12-8-5-3-4-7(10)9(8)11/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOQXOQYJMGWAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-3-propoxybenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2877476.png)

![2-chloro-4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2877481.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2877482.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2877484.png)
![4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B2877485.png)




![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2877496.png)


